molecular formula C19H14ClF2N5O2S B11515154 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B11515154
M. Wt: 449.9 g/mol
InChI Key: UFMCLTBNTYSIDN-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorodifluoromethoxy phenyl ring and a triazinoindole moiety

Preparation Methods

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

Chemical Reactions Analysis

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14ClF2N5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14ClF2N5O2S/c1-27-14-5-3-2-4-13(14)16-17(27)24-18(26-25-16)30-10-15(28)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,28)

InChI Key

UFMCLTBNTYSIDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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